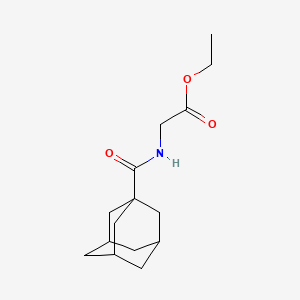

Ethyl 2-(adamantane-1-carbonylamino)acetate

Descripción general

Descripción

Ethyl 2-(adamantane-1-carbonylamino)acetate is an organic compound that features an adamantane core structure Adamantane is a tricyclic hydrocarbon known for its stability and unique three-dimensional structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantane-1-carbonylamino)acetate typically involves the reaction of adamantane-1-carboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(adamantane-1-carbonylamino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of adamantane-1-carboxylic acid derivatives.

Reduction: Formation of adamantane-1-methanol derivatives.

Substitution: Formation of various adamantane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-(adamantane-1-carbonylamino)acetate has demonstrated a range of biological activities:

- Antiviral Properties : Compounds containing adamantane structures are known for their antiviral properties, particularly against influenza viruses and HIV. The adamantane moiety enhances membrane permeability, which may facilitate drug delivery to viral sites.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the amide group is often associated with enhanced binding to bacterial enzymes, making it a candidate for further development as an antibacterial agent .

Case Studies

Several studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

- Antiviral Efficacy Study : A study assessed the antiviral activity of this compound against various strains of influenza virus. Results showed that it inhibited viral replication in vitro, suggesting potential as a therapeutic agent during influenza outbreaks .

- Antimicrobial Testing : In a comparative study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited enhanced activity against resistant strains, indicating their potential as new therapeutic agents.

- Mechanistic Insights : Research into the mechanism of action revealed that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to established antibiotics . This highlights its potential utility in treating antibiotic-resistant infections.

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of Ethyl 2-(adamantane-1-carbonylamino)acetate involves its interaction with biological membranes and enzymes. The adamantane core provides stability and facilitates the compound’s ability to penetrate cell membranes. The ester and amide functionalities allow for interactions with various enzymes, potentially inhibiting their activity or altering their function.

Comparación Con Compuestos Similares

Similar Compounds

Adamantane-1-carboxylic acid: A precursor in the synthesis of Ethyl 2-(adamantane-1-carbonylamino)acetate.

1-Adamantylamine: Shares the adamantane core and is used in similar applications.

Ethyl adamantane-1-carboxylate: Another ester derivative of adamantane with similar properties.

Uniqueness

This compound is unique due to its combination of an adamantane core with both ester and amide functionalities. This combination provides a balance of stability and reactivity, making it suitable for various applications in research and industry.

Actividad Biológica

Ethyl 2-(adamantane-1-carbonylamino)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an adamantane moiety, which is known to enhance membrane permeability and bioavailability. The compound's structure includes an ethyl acetate group and an amide linkage, which are crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 250.34 g/mol.

1. Interaction with Sigma Receptors

Research indicates that adamantane derivatives, including this compound, may interact with sigma receptors, particularly the sigma-2 receptor. Studies have shown that ligands targeting sigma-2 receptors exhibit promising anticancer properties and can be used for tumor imaging .

2. Antimicrobial Activity

The presence of the adamantane structure in this compound is associated with antimicrobial properties. Derivatives have shown significant activity against various pathogens, including bacteria and fungi. The triazole ring often found in similar compounds enhances antifungal activity by inhibiting key enzymes involved in ergosterol biosynthesis.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines expressing sigma-2 receptors. For instance, a study reported IC50 values indicating effective cytotoxicity against prostate and colorectal cancer cells .

- Antimicrobial Testing : Compounds derived from this compound were tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, starting from adamantane derivatives through acylation and esterification processes. Understanding the structure-activity relationship (SAR) is crucial for enhancing its biological efficacy. Modifications at specific positions on the adamantane core can lead to improved interaction with biological targets .

Propiedades

IUPAC Name |

ethyl 2-(adamantane-1-carbonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-19-13(17)9-16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKAUAIFFUIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331612 | |

| Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57277-63-1 | |

| Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.